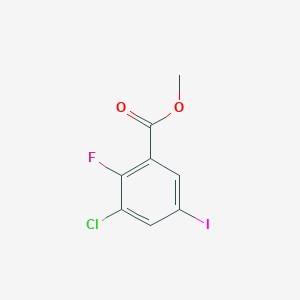
Methyl 3-chloro-2-fluoro-5-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H5ClFIO2 and a molecular weight of 314.48 g/mol . This compound is a derivative of benzoic acid and features a unique combination of chlorine, fluorine, and iodine substituents on the benzene ring, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of Methyl 3-chloro-2-fluoro-5-iodobenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 3-chloro-2-fluoro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Methyl 3-chloro-2-fluoro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine, fluorine, and iodine) on the benzene ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: The iodine substituent allows for coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Applications De Recherche Scientifique
Methyl 3-chloro-2-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-2-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The halogen substituents can enhance its binding affinity to molecular targets, making it a potent compound for various biological activities .
Comparaison Avec Des Composés Similaires
Methyl 3-chloro-2-fluoro-5-iodobenzoate can be compared with other similar compounds such as:
Methyl 2-fluoro-5-iodobenzoate: This compound lacks the chlorine substituent but has similar reactivity due to the presence of fluorine and iodine.
Methyl 3-chloro-5-fluoro-2-iodobenzoate: This is a positional isomer with the same substituents but in different positions on the benzene ring.
Methyl 5-chloro-2-iodobenzoate: This compound lacks the fluorine substituent but has similar reactivity due to the presence of chlorine and iodine.
The uniqueness of this compound lies in its specific combination of halogen substituents, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C8H5ClFIO2 |
|---|---|
Poids moléculaire |
314.48 g/mol |
Nom IUPAC |
methyl 3-chloro-2-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 |
Clé InChI |
WITSHZOCEKQLSZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
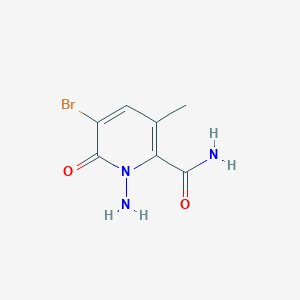
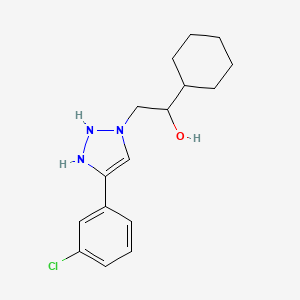
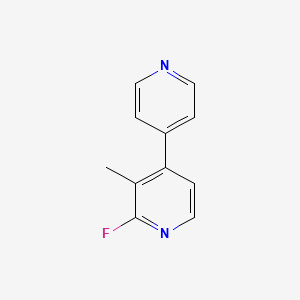
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
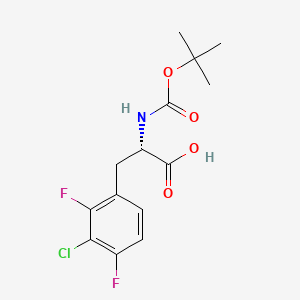

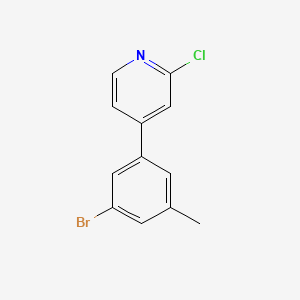
![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

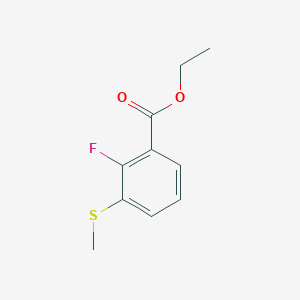
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
